molecular formula C11H8Br2ClN B15161925 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile CAS No. 671795-65-6

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile

Cat. No.: B15161925
CAS No.: 671795-65-6
M. Wt: 349.45 g/mol
InChI Key: GTCQUKJOWAXSSI-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by nitrile formation and further functional group modifications. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the hazardous nature of bromine.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: Shares the bromomethyl group but lacks the nitrile and chlorine functionalities.

    5-Bromo-2-methyl-2-pentene: Similar bromine substitution but different overall structure.

    (5-Bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone: Contains bromine and aromatic rings but differs in functional groups.

Properties

CAS No.

671795-65-6

Molecular Formula

C11H8Br2ClN

Molecular Weight

349.45 g/mol

IUPAC Name

5-bromo-2-[2-(bromomethyl)prop-2-enyl]-4-chlorobenzonitrile

InChI

InChI=1S/C11H8Br2ClN/c1-7(5-12)2-8-4-11(14)10(13)3-9(8)6-15/h3-4H,1-2,5H2

InChI Key

GTCQUKJOWAXSSI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC(=C(C=C1C#N)Br)Cl)CBr

Origin of Product

United States

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